3-Cyclopropyl-5-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC13538178
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3N |
|---|---|
| Molecular Weight | 201.19 g/mol |
| IUPAC Name | 3-cyclopropyl-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C10H10F3N/c11-10(12,13)8-3-7(6-1-2-6)4-9(14)5-8/h3-6H,1-2,14H2 |
| Standard InChI Key | AHERHZRGSOGBHR-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=CC(=C2)N)C(F)(F)F |
| Canonical SMILES | C1CC1C2=CC(=CC(=C2)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Cyclopropyl-5-(trifluoromethyl)aniline (C₁₀H₁₀F₃N) features a benzene ring substituted with two functional groups:
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A cyclopropyl group (-C₃H₅) at the 3-position, introducing steric hindrance and conformational rigidity.
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A trifluoromethyl group (-CF₃) at the 5-position, imparting strong electron-withdrawing effects and lipophilicity.
The juxtaposition of these groups creates a polarized electronic environment, enhancing reactivity in electrophilic substitution reactions while stabilizing the amine group against oxidation .
Table 1: Comparative Physicochemical Properties of Related Aniline Derivatives
Note: Estimated values for the target compound derived from structural analogs .
Spectroscopic Signatures
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¹H NMR: Downfield shifts for aromatic protons adjacent to -CF₃ (δ 7.4–7.6 ppm) and cyclopropyl ring protons (δ 1.2–1.5 ppm) .
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¹⁹F NMR: Characteristic triplet for -CF₃ at δ -63 ppm (J = 10 Hz) .
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IR Spectroscopy: N-H stretch at ~3450 cm⁻¹; C-F vibrations at 1150–1250 cm⁻¹ .
Synthetic Methodologies
Cyclopropanation of Prefunctionalized Anilines
A two-step approach involves:
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Trifluoromethylation: Introduction of -CF₃ via Ullmann-type coupling using CuI and trifluoromethyl iodide .
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Cyclopropane Ring Formation: Transition-metal-catalyzed [2+1] cycloaddition of ethylene to a vinyl-substituted intermediate .
Typical conditions:
Direct Functionalization via Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to attach preformed cyclopropylboronic esters to 5-trifluoromethyl-3-bromoaniline precursors. Key parameters:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 90°C, 12 h
Industrial and Research Applications
Pharmaceutical Intermediates
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Antimicrobial Agents: Serves as a scaffold for quinolone derivatives targeting DNA gyrase .
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CNS Drugs: The cyclopropyl group enhances blood-brain barrier permeability in neuroactive compounds .
Agrochemical Development
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Herbicides: Functionalized to inhibit acetolactate synthase in weeds .
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Insect Growth Regulators: Modifies chitin synthesis pathways in arthropods .
Environmental Impact and Degradation
Biodegradation Pathways
Aerobic soil studies show:
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Half-life: 28–35 days
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Primary Metabolites: 5-(Trifluoromethyl)anthranilic acid and cyclopropanecarboxylic acid .
Ecotoxicity Data
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